Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-
Brand Name: Vulcanchem
CAS No.: 63870-36-0
VCID: VC17161135
InChI: InChI=1S/C32H45N5O7S2/c1-5-8-9-10-11-12-13-14-19-44-26-17-15-25(16-18-26)36-37-31-29(46(42,43)34-7-3)21-24-20-27(45(40,41)33-6-2)22-28(35-23(4)38)30(24)32(31)39/h15-18,20-22,33-34,39H,5-14,19H2,1-4H3,(H,35,38)
SMILES:
Molecular Formula: C32H45N5O7S2
Molecular Weight: 675.9 g/mol

Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-

CAS No.: 63870-36-0

Cat. No.: VC17161135

Molecular Formula: C32H45N5O7S2

Molecular Weight: 675.9 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- - 63870-36-0

Specification

CAS No. 63870-36-0
Molecular Formula C32H45N5O7S2
Molecular Weight 675.9 g/mol
IUPAC Name N-[7-[(4-decoxyphenyl)diazenyl]-3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide
Standard InChI InChI=1S/C32H45N5O7S2/c1-5-8-9-10-11-12-13-14-19-44-26-17-15-25(16-18-26)36-37-31-29(46(42,43)34-7-3)21-24-20-27(45(40,41)33-6-2)22-28(35-23(4)38)30(24)32(31)39/h15-18,20-22,33-34,39H,5-14,19H2,1-4H3,(H,35,38)
Standard InChI Key NHGVHUVNLBETNN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCOC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)NCC)S(=O)(=O)NCC)NC(=O)C)O

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure centers on a naphthalene backbone substituted with functional groups that confer distinct electronic and steric properties. Key features include:

  • Azo linkage (-N=N-): Connects the naphthalene system to a 4-decyloxyphenyl group, enabling π-conjugation and light absorption properties .

  • Sulfonyl groups (-SO₂-): Attached to ethylamino moieties at positions 3 and 6, enhancing solubility in polar solvents and potential for hydrogen bonding.

  • Acetamide group (-NHCOCH₃): Positioned at the 1-naphthalenyl site, contributing to molecular stability and interactions with biological targets .

Table 1: Molecular Properties

PropertyValue/Description
CAS Registry Number63870-36-0
Molecular FormulaC₃₂H₄₅N₅O₇S₂
Molecular Weight675.9 g/mol
IUPAC NameN-[7-[(4-decoxyphenyl)diazenyl]-3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide
SMILES NotationCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)NCC)S(=O)(=O)NCC)NC(=O)C)O
Topological Polar Surface191 Ų (computed)

The extended conjugation system formed by the naphthalene core and azo linkage suggests absorption in the visible spectrum (400–600 nm), a trait common to azo dyes. The decyloxy chain (C₁₀H₂₁O-) introduces hydrophobic characteristics, while sulfonyl groups enhance solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthesis and Production Methods

Industrial synthesis of this compound likely involves multi-step reactions:

  • Diazotization: 4-Decyloxyaniline undergoes diazotization with nitrous acid (HNO₂) to form a diazonium salt.

  • Coupling Reaction: The diazonium salt couples with 7-amino-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl acetamide under alkaline conditions (pH 8–10) to form the azo bond .

  • Purification: Chromatography or recrystallization from ethanol/water mixtures isolates the product.

Key Reaction Parameters:

  • Temperature: 0–5°C during diazotization to prevent decomposition .

  • Solvent: Tetrahydrofuran (THF) or DMF for coupling steps.

  • Yield: Estimated 40–60% due to steric hindrance from sulfonyl groups .

Physicochemical Properties

Experimental data remain scarce, but computational and analog-based predictions provide insights:

Table 2: Predicted Physicochemical Properties

PropertyValue/Range
Melting Point218–222°C (decomposition)
LogP (Partition Coeff.)5.2 ± 0.3
Solubility in Water<0.1 mg/mL (25°C)
UV-Vis λmax480–520 nm (in DMSO)
StabilityPhotosensitive; degrades under UV light

The high LogP value indicates lipophilicity, favoring membrane permeability in biological systems . Sulfonyl groups may facilitate binding to albumin proteins, extending plasma half-life in pharmacokinetic applications.

Research Applications and Findings

Dye and Pigment Industry

The azo chromophore enables potential use as a:

  • Textile dye: Stable coloration on polyester and nylon fabrics due to hydrophobic interactions.

  • Inkjet printing agent: High solubility in glycol ether solvents (e.g., dipropylene glycol) supports ink formulation .

Pharmaceutical Research

Though direct studies are lacking, structural analogs demonstrate:

  • Antimicrobial activity: Sulfonyl groups inhibit bacterial dihydropteroate synthase (DHPS), a folate synthesis enzyme.

  • Anticancer potential: Azo compounds intercalate DNA, inducing apoptosis in HeLa cells (IC₅₀ ≈ 50 μM for analogs) .

Materials Science

  • Liquid crystals: The decyloxy chain and rigid naphthalene core may support mesophase formation.

  • Sensor development: Azo-based compounds detect metal ions via colorimetric shifts (e.g., Cu²⁺ at 10 ppm) .

Challenges and Future Directions

  • Synthesis Optimization: Current low yields necessitate catalyst screening (e.g., phase-transfer catalysts).

  • Toxicity Profiling: Ecotoxicological studies are needed to assess environmental persistence .

  • Biological Testing: Prioritize in vitro assays against antibiotic-resistant pathogens and cancer cell lines.

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